molecular formula C18H19N5O2 B14989005 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(pyridin-4-ylmethyl)-2H-1,2,3-triazole-4-carboxamide

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(pyridin-4-ylmethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B14989005
M. Wt: 337.4 g/mol
InChI Key: CMFHRRIHOFGPCX-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-5-(hydroxymethyl)-N-[(pyridin-4-yl)methyl]-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-[(pyridin-4-yl)methyl]-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a approach, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring.

    Functionalization: The hydroxymethyl and carboxamide groups are introduced through subsequent reactions, often involving protection and deprotection steps to ensure selective functionalization.

    Final Coupling: The pyridin-4-ylmethyl group is attached in the final step, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-5-(hydroxymethyl)-N-[(pyridin-4-yl)methyl]-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The pyridin-4-ylmethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Conversion of the carboxamide group to an amine.

    Substitution: Replacement of the pyridin-4-ylmethyl group with other nucleophiles.

Scientific Research Applications

2-(4-Ethylphenyl)-5-(hydroxymethyl)-N-[(pyridin-4-yl)methyl]-2H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-[(pyridin-4-yl)methyl]-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-5-(hydroxymethyl)-N-[(pyridin-4-yl)methyl]-2H-1,2,3-triazole-4-carboxamide
  • 2-(4-Ethylphenyl)-5-(hydroxymethyl)-N-[(pyridin-3-yl)methyl]-2H-1,2,3-triazole-4-carboxamide

Uniqueness

2-(4-Ethylphenyl)-5-(hydroxymethyl)-N-[(pyridin-4-yl)methyl]-2H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group and the specific positioning of the pyridin-4-ylmethyl group contribute to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(pyridin-4-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C18H19N5O2/c1-2-13-3-5-15(6-4-13)23-21-16(12-24)17(22-23)18(25)20-11-14-7-9-19-10-8-14/h3-10,24H,2,11-12H2,1H3,(H,20,25)

InChI Key

CMFHRRIHOFGPCX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC=NC=C3)CO

Origin of Product

United States

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